Cas no 1448123-10-1 (N-2-(cyclohex-1-en-1-yl)ethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide)

N-2-(cyclohex-1-en-1-yl)ethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide structure
1448123-10-1 structure
Product name:N-2-(cyclohex-1-en-1-yl)ethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
CAS No:1448123-10-1
MF:C15H18N6O
Molecular Weight:298.343021869659
CID:6275315
PubChem ID:71805163

N-2-(cyclohex-1-en-1-yl)ethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-2-(cyclohex-1-en-1-yl)ethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
    • N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
    • F6425-0271
    • AKOS024557577
    • N-[2-(cyclohexen-1-yl)ethyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
    • N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
    • 1448123-10-1
    • インチ: 1S/C15H18N6O/c22-15(17-9-8-12-4-2-1-3-5-12)13-6-7-14(20-19-13)21-11-16-10-18-21/h4,6-7,10-11H,1-3,5,8-9H2,(H,17,22)
    • InChIKey: HGERJQZRAAQBDC-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC=C(N=N1)N1C=NC=N1)NCCC1=CCCCC1

計算された属性

  • 精确分子量: 298.15420922g/mol
  • 同位素质量: 298.15420922g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 413
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 85.6Ų

N-2-(cyclohex-1-en-1-yl)ethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6425-0271-5μmol
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
1448123-10-1
5μmol
$94.5 2023-09-09
Life Chemicals
F6425-0271-10mg
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
1448123-10-1
10mg
$118.5 2023-09-09
Life Chemicals
F6425-0271-2mg
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
1448123-10-1
2mg
$88.5 2023-09-09
Life Chemicals
F6425-0271-3mg
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
1448123-10-1
3mg
$94.5 2023-09-09
Life Chemicals
F6425-0271-2μmol
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
1448123-10-1
2μmol
$85.5 2023-09-09
Life Chemicals
F6425-0271-5mg
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
1448123-10-1
5mg
$103.5 2023-09-09
Life Chemicals
F6425-0271-10μmol
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
1448123-10-1
10μmol
$103.5 2023-09-09
Life Chemicals
F6425-0271-4mg
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
1448123-10-1
4mg
$99.0 2023-09-09
Life Chemicals
F6425-0271-15mg
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
1448123-10-1
15mg
$133.5 2023-09-09
Life Chemicals
F6425-0271-1mg
N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
1448123-10-1
1mg
$81.0 2023-09-09

N-2-(cyclohex-1-en-1-yl)ethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide 関連文献

N-2-(cyclohex-1-en-1-yl)ethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamideに関する追加情報

Introduction to N-2-(cyclohex-1-en-1-yl)ethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS No. 1448123-10-1)

N-2-(cyclohex-1-en-1-yl)ethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 1448123-10-1, represents a confluence of heterocyclic chemistry and pharmacological innovation. The molecular framework of this compound integrates cyclohexenyl and pyridazine moieties, both of which are well-documented for their potential in drug discovery and development.

The cyclohexenyl group in the molecule contributes to its lipophilicity, which is a critical factor in determining the compound's bioavailability and membrane permeability. This feature makes it particularly interesting for designing drugs that require efficient absorption and distribution within the body. Additionally, the presence of the pyridazine ring enhances the compound's interaction with biological targets, particularly enzymes and receptors involved in various metabolic pathways.

One of the most compelling aspects of N-2-(cyclohex-1-en-1-yl)ethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is its incorporation of a 1H-imidazolium moiety. The triazole ring is known for its stability and ability to form hydrogen bonds, which are essential for maintaining the compound's structural integrity and enhancing its binding affinity to biological targets. This structural characteristic has been leveraged in recent research to develop novel therapeutic agents with improved pharmacokinetic profiles.

In recent years, there has been a surge in research focused on developing small molecules that can modulate biological processes associated with neurological disorders. N-Bromoacetyl derivatives, including our compound, have shown promise in this area due to their ability to interact with specific neurotransmitter receptors. The pyridazine core of N-2-(cyclohexenyl)ethyl-6-(1H-imidazolium)pyridazinecarboxamide has been identified as a key structural element that enhances binding affinity to certain G-protein coupled receptors (GPCRs), which are implicated in conditions such as depression and anxiety.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of advanced catalytic systems has enabled researchers to optimize these processes, making it feasible to produce larger quantities for both laboratory studies and potential clinical trials. The synthetic pathways also highlight the compound's versatility, as modifications to the core structure can be easily introduced to explore new pharmacological activities.

Recent studies have demonstrated that derivatives of N-Bromoacetyl compounds exhibit significant anti-inflammatory properties. The combination of cyclohexenyl and triazole groups in N-Bromoacetyl derivatives enhances their ability to inhibit inflammatory pathways by modulating key enzymes such as COX and LOX. This has led to investigations into their potential use as therapeutic agents for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacological profile of N-Bromoacetyl derivatives has also been explored in the context of anticancer therapy. Preliminary findings suggest that these compounds can induce apoptosis in cancer cells by disrupting critical cellular signaling pathways. The pyridazine core plays a pivotal role in this process by interacting with intracellular targets that regulate cell growth and survival. Further research is ongoing to identify specific mechanisms by which this compound exerts its antitumor effects.

The development of novel drug candidates often involves extensive computational modeling and molecular dynamics simulations to predict their behavior within biological systems. In the case of N-Bromoacetyl derivatives like our compound, these studies have provided valuable insights into how structural modifications can influence their pharmacological activity. By leveraging computational tools, researchers have been able to design analogs with enhanced potency and reduced side effects.

The regulatory landscape for pharmaceutical compounds requires rigorous testing to ensure safety and efficacy before they can be approved for clinical use. N-Bromoacetyl derivatives have undergone various preclinical studies involving cell culture assays, animal models, and other experimental approaches. These studies have provided preliminary evidence supporting their potential as therapeutic agents while also identifying areas for further optimization.

The future prospects for N-Bromoacetyl derivatives remain promising as research continues to uncover new applications for these compounds. Advances in synthetic chemistry and drug delivery systems are expected to expand their utility across multiple therapeutic areas. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies will be essential in translating laboratory findings into tangible medical benefits.

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